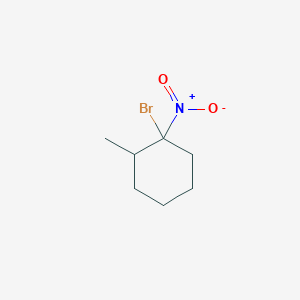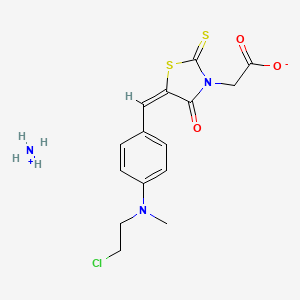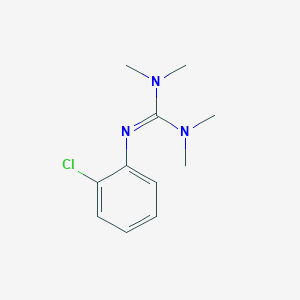![molecular formula C36H32N6O2 B14327583 2,2'-Bipyridine, 6,6'-bis[[(6'-methyl[2,2'-bipyridin]-6-yl)methoxy]methyl]- CAS No. 109795-79-1](/img/structure/B14327583.png)
2,2'-Bipyridine, 6,6'-bis[[(6'-methyl[2,2'-bipyridin]-6-yl)methoxy]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bipyridine, 6,6’-bis[[(6’-methyl[2,2’-bipyridin]-6-yl)methoxy]methyl]- is a complex organic compound that belongs to the bipyridine family. This compound is known for its unique structure, which includes two bipyridine units connected through methoxy groups. It is widely used in coordination chemistry due to its ability to form stable complexes with various metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyridine, 6,6’-bis[[(6’-methyl[2,2’-bipyridin]-6-yl)methoxy]methyl]- typically involves the reaction of 6-bromomethylpyridine with 2,2’-bipyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Bipyridine, 6,6’-bis[[(6’-methyl[2,2’-bipyridin]-6-yl)methoxy]methyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where one of the functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized bipyridine derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
2,2’-Bipyridine, 6,6’-bis[[(6’-methyl[2,2’-bipyridin]-6-yl)methoxy]methyl]- has a wide range of scientific research applications:
Biology: The compound is used in the study of biological systems, particularly in the formation of metal complexes that can interact with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It is used in the synthesis of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2’-Bipyridine, 6,6’-bis[[(6’-methyl[2,2’-bipyridin]-6-yl)methoxy]methyl]- involves its ability to act as a bidentate ligand, forming stable chelate complexes with metal ions. These complexes can participate in various chemical reactions, influencing the reactivity and properties of the metal center. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .
Comparación Con Compuestos Similares
Similar Compounds
6,6’-Dimethyl-2,2’-bipyridine: Similar in structure but with methyl groups instead of methoxy groups.
2,2’-Bipyridine: The parent compound without additional substituents.
4,4’-Bipyridine: Another isomer with nitrogen atoms in different positions.
Uniqueness
2,2’-Bipyridine, 6,6’-bis[[(6’-methyl[2,2’-bipyridin]-6-yl)methoxy]methyl]- is unique due to its specific substitution pattern, which enhances its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring high stability and reactivity.
Propiedades
Número CAS |
109795-79-1 |
|---|---|
Fórmula molecular |
C36H32N6O2 |
Peso molecular |
580.7 g/mol |
Nombre IUPAC |
2-methyl-6-[6-[[6-[6-[[6-(6-methylpyridin-2-yl)pyridin-2-yl]methoxymethyl]pyridin-2-yl]pyridin-2-yl]methoxymethyl]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C36H32N6O2/c1-25-9-3-15-31(37-25)33-17-5-11-27(39-33)21-43-23-29-13-7-19-35(41-29)36-20-8-14-30(42-36)24-44-22-28-12-6-18-34(40-28)32-16-4-10-26(2)38-32/h3-20H,21-24H2,1-2H3 |
Clave InChI |
YOCKAEALPXCPNU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)C2=CC=CC(=N2)COCC3=NC(=CC=C3)C4=CC=CC(=N4)COCC5=NC(=CC=C5)C6=CC=CC(=N6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


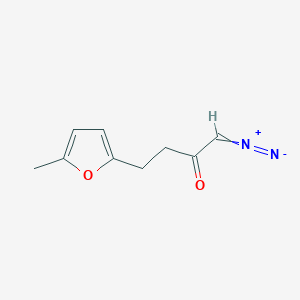

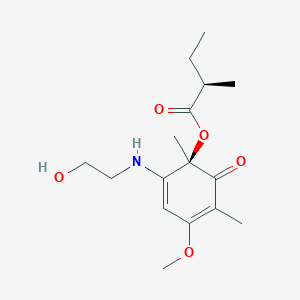
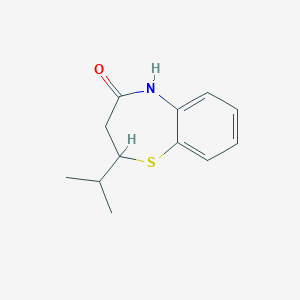
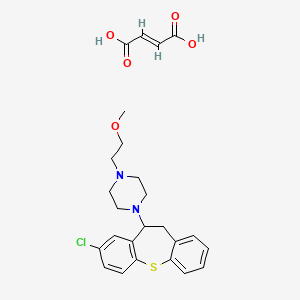
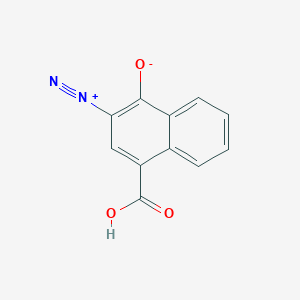
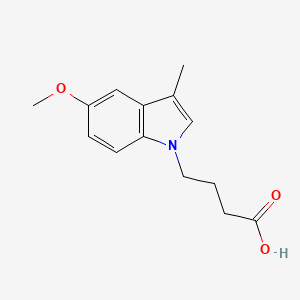
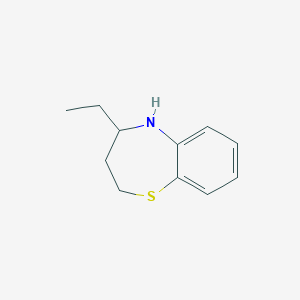

![Pyridine, 2-[1,1-dimethyl-2-(methylthio)ethyl]-](/img/structure/B14327554.png)
